

# Spectroscopic Profile of 3-Ethynylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethynylpyridine

Cat. No.: B057287

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## Introduction

**3-Ethynylpyridine** is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid structure, afforded by the pyridine ring and the ethynyl group, makes it a valuable building block for the construction of complex molecular architectures. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethynylpyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their endeavors.

## Spectroscopic Data

The following sections present the key spectroscopic data for **3-Ethynylpyridine**, summarized in tabular format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Ethynylpyridine** provide detailed information about its proton and carbon framework.

#### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.72	d	H-2
8.57	dd	H-6
7.77	dt	H-4
7.26	m	H-5
3.22	s	$\equiv\text{C-H}$

#### $^{13}\text{C}$ NMR (Carbon NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
152.8	C-6
149.1	C-2
139.0	C-4
123.3	C-5
120.1	C-3
82.9	$-\text{C}\equiv$
77.8	$\equiv\text{C-H}$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3280	Strong	≡C-H stretch
3050	Medium	Aromatic C-H stretch
2110	Medium	C≡C stretch
1580, 1475, 1420	Medium-Strong	C=C and C=N ring stretching
790, 710	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **3-Ethynylpyridine** is 103.12 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
103	100	[M] <sup>+</sup> (Molecular Ion)
76	60	[M - HCN] <sup>+</sup>
51	45	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** A sample of **3-Ethynylpyridine** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

- $^1\text{H}$  NMR: The spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **3-Ethynylpyridine**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

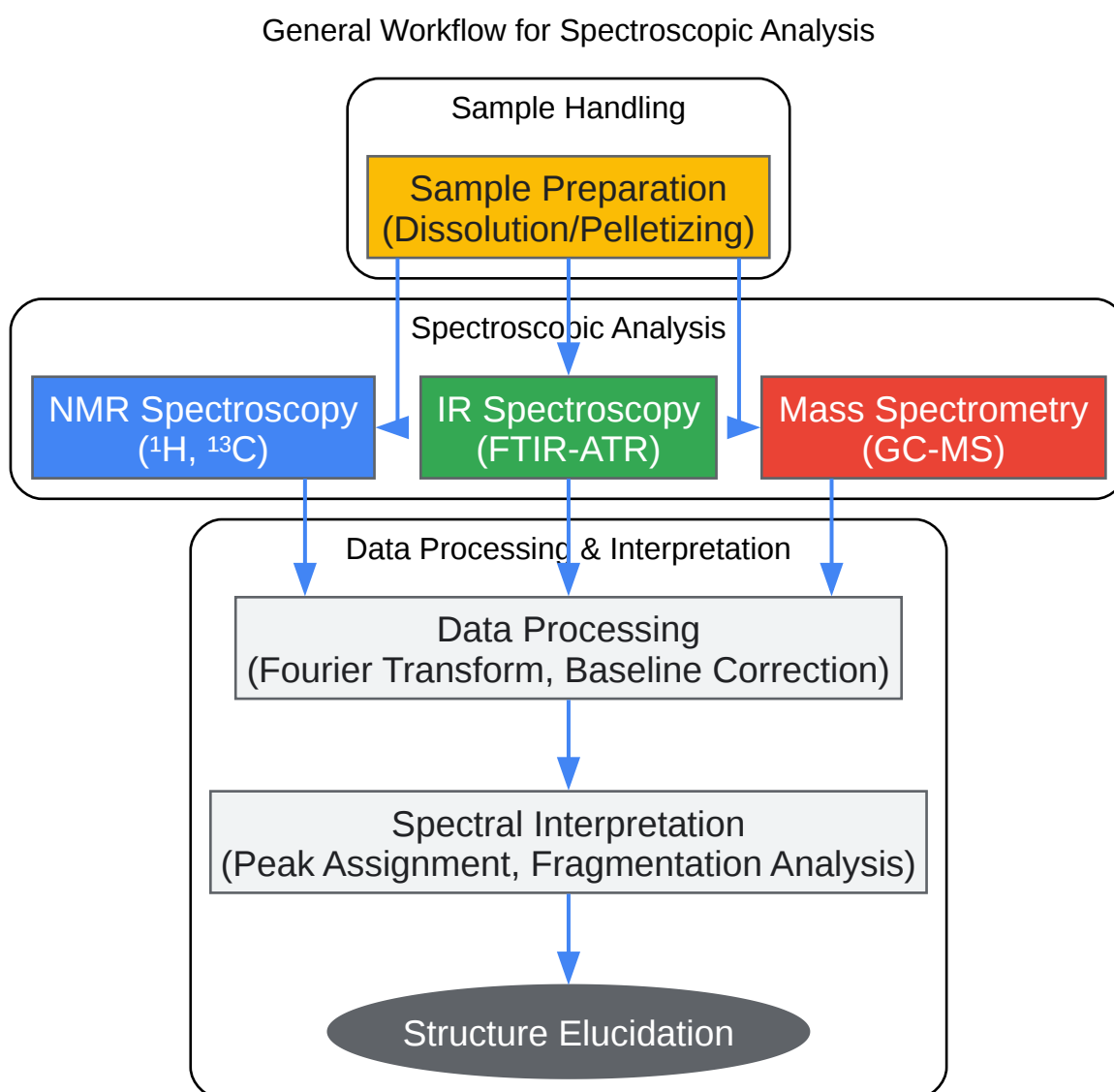
## Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. A dilute solution of **3-Ethynylpyridine** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Ethynylpyridine**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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## References

- 1. 3-Ethynylpyridine | C<sub>7</sub>H<sub>5</sub>N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]
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